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molecular formula C24H42O B3050360 2-Octadecylphenol CAS No. 25401-87-0

2-Octadecylphenol

Cat. No. B3050360
M. Wt: 346.6 g/mol
InChI Key: WCRKLZYTQVZTMM-UHFFFAOYSA-N
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Patent
US05262508

Procedure details

This example is directed to the preparation of a typical alkylated phenol component using the process disclosed in U.S. Pat. No. 4,976,882 and alkyl phenol-sulfur condensates produced thereby. Octadecyl phenol was prepared by charging into a four-neck, 5-liter round bottom flask equipped with a mechanical stirrer, 933 grams of phenol (9.93 moles) and 286 grams of Amberlyst 15 catalyst. A reflux condenser, a thermometer, an addition funnel, and a nitrogen inlet tube were attached to the flask and the mixture was heated to 70° C. With stirring under a blanket of nitrogen, 834 grams (3.31 moles) of 1-octadecene was added dropwise over a period of about one hour. The temperature was raised to 90° C and maintained at this temperature for four hours. The reaction mixture was then cooled to 50° C. and filtered to remove the catalyst. The excess phenol was removed by vacuum distillation. The yield was 1,008 grams or 88%. The product has a refractive index of 1.4859 at 25° C., a viscosity of 38.0 cP at 40° C., and a hydroxyl number of 144 mg KOH/g. The infrared spectrum of the product showed absorption bands at 830 and 750 cm-1 m which are characteristic of alkyl phenols. The aromatic substitution pattern was determined by 13C-NMR spectroscopy and showed that the ortho to para ratio was 2.0:1.0. The alkyl substitution pattern was determined by 1H-NMR spectroscopy and showed that the product consisted of 50 mole % 2-substituted alkylate and 50 mole %≥3-substituted alkylate.
Quantity
933 g
Type
reactant
Reaction Step One
Quantity
834 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]=[CH:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]>>[CH2:25]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7])[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH3:8]

Inputs

Step One
Name
Quantity
933 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
834 g
Type
reactant
Smiles
C=CCCCCCCCCCCCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by charging into a four-neck, 5-liter round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
A reflux condenser, a thermometer, an addition funnel, and a nitrogen inlet tube were attached to the flask
ADDITION
Type
ADDITION
Details
was added dropwise over a period of about one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to 90° C
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 50° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
The excess phenol was removed by vacuum distillation
CUSTOM
Type
CUSTOM
Details
at 25° C.
CUSTOM
Type
CUSTOM
Details
at 40° C.
CUSTOM
Type
CUSTOM
Details
absorption bands at 830 and 750 cm-1 m which

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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